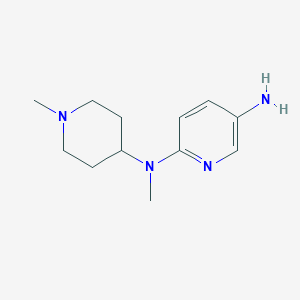
N2-methyl-N2-(1-methylpiperidin-4-yl)pyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring attached to a pyridine ring, with methyl groups at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with N-methylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up to accommodate larger quantities of reactants and solvents, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine or piperidine rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield N-oxides, while reduction reactions may produce reduced derivatives with altered functional groups
Applications De Recherche Scientifique
N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine can be compared with other similar compounds, such as:
N2-Methyl-N2-(1-methyl-4-piperidinyl)pyridine-2,3-diamine: This compound has a similar structure but differs in the position of the amino groups on the pyridine ring.
N2-Methyl-N2-(1-methyl-4-piperidinyl)-1,3-benzoxazole-2,5-diamine: This compound contains a benzoxazole ring instead of a pyridine ring, leading to different chemical properties and applications.
The uniqueness of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine lies in its specific structure, which imparts distinct chemical and biological properties that make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H20N4 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-N-methyl-2-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine |
InChI |
InChI=1S/C12H20N4/c1-15-7-5-11(6-8-15)16(2)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8,13H2,1-2H3 |
Clé InChI |
NXHVNCXFBLAXKY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N(C)C2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


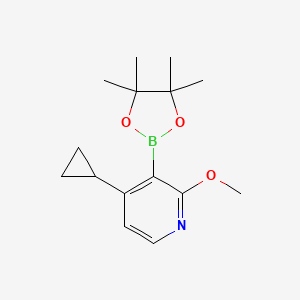
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)
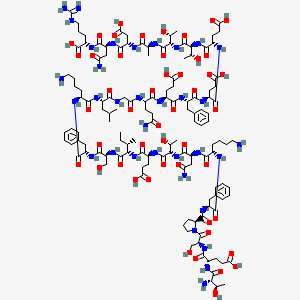
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)
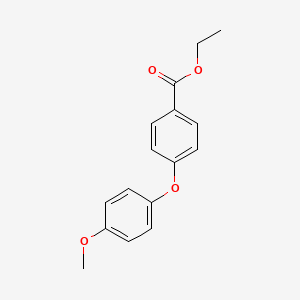


![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)

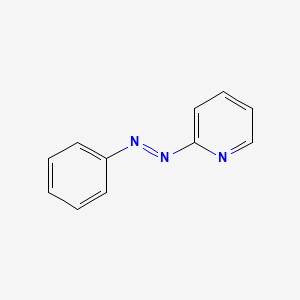
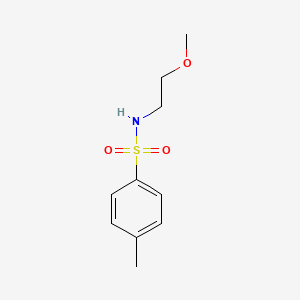
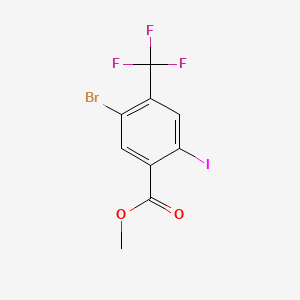
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
